プロピオン酸カルシウム

概要

説明

Calcium propionate is an organic compound with the chemical formula Ca(C2H5COO)2. It is a white, crystalline solid that has a slightly salty taste and is soluble in water. It is used as a preservative in many food products, such as bread, cheese, and processed meats. Calcium propionate has been used in food preservation for centuries, but its widespread use in modern food production has only been in the past few decades. It is also used in pharmaceuticals, cosmetics, and other industrial applications.

科学的研究の応用

乳牛の栄養

プロピオン酸カルシウムは、周産期に多く見られるケトーシスや乳熱などの代謝性疾患に対処するために、乳牛の栄養に広く使用されています。 グルコース合成の前駆体として役立ち、カルシウムを供給することで、分娩後の牛の代謝的および生理的な変化への適応を助けます 。 さらに、サイレージやTMR(完全混合飼料)に用いられ、マイコトキシンの生成を防ぎ、乳牛の健康と乳生産を確保します .

食品保存

食品保存剤として、プロピオン酸カルシウムは、カビや細菌の増殖を抑制することで、製品の保存期間を延ばします。 パンなどのパン製品に特に効果的で、腐敗を防ぎ、長期にわたって鮮度を保ちます 。 カビ抑制剤としての有効性から、様々な乳製品、肉、菓子の保存に好んで使用されています .

農業への応用

農業では、プロピオン酸カルシウムは、牛の乳熱予防や飼料添加物として使用されます。 動物飼料中の有害な微生物の増殖を抑制することで、家畜の健康を維持し、農産物の品質と安全を確保します .

カビの抑制

プロピオン酸カルシウムは、様々な環境におけるカビ抑制剤として作用します。特に、腐敗しやすい条件下にあることが多いパン製品において、カビの増殖を抑制する効果があります。 その使用は、焼き菓子の品質と食用性を維持するのに役立ちます .

子牛のルーメン健康

研究によると、プロピオン酸カルシウムは子牛のルーメンの発達を調節することができます。 健康な腸内細菌叢を促進することで、若い家畜の全体的な成長と健康に重要な役割を果たし、より良い栄養吸収と免疫機能を確保します .

医薬品への応用

医薬品への応用に関する具体的な情報はあまりありませんが、プロピオン酸カルシウムは安全な添加物であるため、医薬品への応用の可能性があります。 抗菌作用は、医薬品製剤の保存に役立つ可能性がありますが、この分野における応用を完全に理解するためには、さらなる研究が必要となるかもしれません .

動物の栄養

プロピオン酸カルシウムは、飼料中のカビや好気性胞子形成細菌の発生の可能性を減らすために、動物の栄養に用いられています。 飼料の栄養価を維持し、保存期間を延ばします .

安全性と規制状況

プロピオン酸カルシウムは、確立されたガイドラインに従って使用した場合、安全(GRAS)と認められています。食品および飼料におけるその使用は、健康上のリスクがないことを確認するために、厳しく監視および規制されています。 様々な国際的な食品安全規制において、安全な食品物質として承認されています .

作用機序

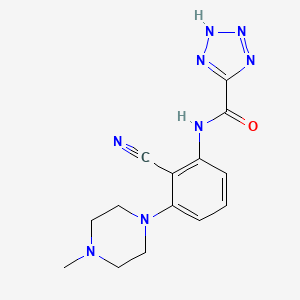

Target of Action

Calcium propionate, also known as calcium dipropanoate, is primarily targeted at various types of microorganisms , including molds and bacteria . It is used as a preservative in a wide variety of products, including bread, other baked goods, processed meat, whey, and other dairy products .

Mode of Action

Calcium propionate works by suppressing the growth of molds and bacteria. It interferes with the ability of these microorganisms to reproduce .

Biochemical Pathways

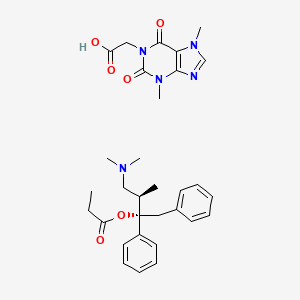

The metabolism of propionate begins with its conversion to propionyl coenzyme A (propionyl-CoA) , which is the usual first step in the metabolism of carboxylic acids . Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles. In most vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is isomerised to L-methylmalonyl-CoA. A vitamin B12–dependent enzyme catalyzes rearrangement of L-methylmalonyl-CoA to succinyl-CoA, which is an intermediate of the citric acid cycle and can be readily incorporated there .

Pharmacokinetics

Given its widespread use in food products, it is generally recognized as safe (gras) .

Result of Action

The primary result of calcium propionate’s action is the inhibition of mold and bacterial growth in food products, thereby extending their shelf life . It is effective against both B. mesentericus rope and mold .

Action Environment

Calcium propionate is most active in the pH range below 5.5 . Therefore, it is common to use acids to adjust the pH to optimize the activity. Moreover, salts of benzoic or sorbic acid are recommended for use in products with higher pH levels, such as in many chemically leavened sweet baked goods . It is also likely to be mobile in the environment due to its water solubility .

将来の方向性

生化学分析

Biochemical Properties

Calcium propionate plays a crucial role in biochemical reactions, particularly in the inhibition of microbial growth. It interacts with various enzymes and proteins within microbial cells, disrupting their normal functions. For instance, calcium propionate has been shown to affect the activity of enzymes involved in the synthesis of the cell wall in yeast, such as those in the mitogen-activated protein kinase (MAPK) signaling pathway . This interaction leads to the inhibition of cell wall synthesis, thereby exerting its antimicrobial effects.

Cellular Effects

Calcium propionate influences various cellular processes and functions. In microbial cells, it has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in Saccharomyces cerevisiae, calcium propionate treatment results in the differential expression of over 1,400 genes, impacting pathways such as the MAPK signaling pathway and the cell cycle . This broad impact on gene expression and cellular processes underscores the compound’s significant influence on cell function.

Molecular Mechanism

At the molecular level, calcium propionate exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. In yeast, calcium propionate has been shown to interfere with the synthesis of the cell wall by affecting the MAPK signaling pathway and other related pathways . This inhibition of cell wall synthesis is a key aspect of its antimicrobial action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium propionate can change over time. Studies have shown that its antimicrobial activity can be sustained over several hours, with significant changes in gene expression observed within six hours of treatment . The stability and degradation of calcium propionate in laboratory conditions also play a role in its long-term effects on cellular function. For instance, its impact on the rumen microbiota of calves has been observed over periods of up to 160 days .

Dosage Effects in Animal Models

The effects of calcium propionate vary with different dosages in animal models. In calves, supplementation with calcium propionate has been shown to improve body weight gain and rumen growth . At higher doses, there may be adverse effects, such as changes in the composition and diversity of the rumen microbiota . These dosage-dependent effects highlight the importance of optimizing the amount of calcium propionate used in various applications.

Metabolic Pathways

Calcium propionate is involved in several metabolic pathways, particularly those related to microbial metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of propionic acid and other volatile fatty acids . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic activity.

Transport and Distribution

Within cells and tissues, calcium propionate is transported and distributed through specific transporters and binding proteins. In microbial cells, it can be taken up by transporters that recognize propionic acid and its derivatives . This transport and distribution are crucial for its antimicrobial activity, as it needs to reach its target sites within the cell to exert its effects.

Subcellular Localization

Calcium propionate’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules. For example, in yeast, calcium propionate affects the synthesis of the cell wall, which is localized to the cell membrane and cell wall compartments . This targeted localization is critical for its antimicrobial action.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium propionate involves the reaction between Calcium hydroxide and Propionic acid.", "Starting Materials": [ "Calcium hydroxide", "Propionic acid" ], "Reaction": [ "Step 1: Calcium hydroxide is added to water to form Calcium hydroxide solution.", "Step 2: Propionic acid is added to the Calcium hydroxide solution.", "Step 3: The mixture is heated under reflux for several hours.", "Step 4: The resulting mixture is cooled and filtered to obtain Calcium propionate as a solid product.", "Step 5: The solid product is washed with water to remove any impurities.", "Step 6: The Calcium propionate is dried and packaged for use." ] } | |

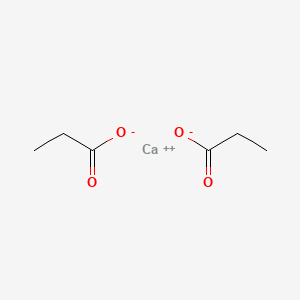

| 4075-81-4 | |

分子式 |

C3H6CaO2 |

分子量 |

114.16 g/mol |

IUPAC名 |

calcium;propanoate |

InChI |

InChI=1S/C3H6O2.Ca/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |

InChIキー |

RAGOHKKBYVRXKK-UHFFFAOYSA-N |

SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Ca+2] |

正規SMILES |

CCC(=O)O.[Ca] |

Color/Form |

COLORLESS, MONOCLINIC TABLETS Powder or monoclinic crystals White powde |

| 4075-81-4 | |

物理的記述 |

DryPowder; Liquid; OtherSolid White crystalline powde |

ピクトグラム |

Corrosive; Acute Toxic |

溶解性 |

Sol in water; slightly sol in methanol, ethanol; practically insol in acetone, benzene. INSOL IN ALCOHOL |

同義語 |

calcium propionate |

製品の起源 |

United States |

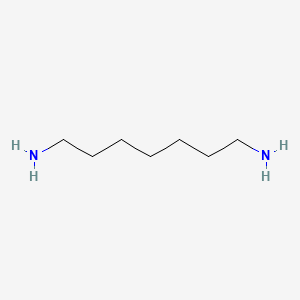

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B1222147.png)

![3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1222157.png)